molecular formula C22H16BrClN2O3 B4561848 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B4561848
M. Wt: 471.7 g/mol
InChI Key: ZCCTZCSBDGNACG-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex acetamide derivative featuring a bromophenoxy group and a benzoxazole-substituted phenyl ring. The compound’s structure combines a hydrophobic benzoxazole domain, a halogenated aromatic system (4-bromophenoxy), and a central acetamide linker, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O3/c1-13-2-9-18-20(10-13)29-22(26-18)14-3-8-17(24)19(11-14)25-21(27)12-28-16-6-4-15(23)5-7-16/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCTZCSBDGNACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate electrophile.

    Coupling with the Chlorophenyl Group: The final step involves coupling the benzoxazole derivative with the chlorophenyl group through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the bromophenoxy or chlorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The bromophenoxy and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Role of Halogen Substituents

  • Chloro vs. Bromo Groups: The 4-bromophenoxy group in the target compound contrasts with chloro-substituted analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (). Bromine’s larger atomic radius enhances hydrophobic interactions and may improve binding affinity in lipid-rich environments compared to chlorine .
  • Positional Effects :
    The 2-chloro substituent on the benzoxazole-linked phenyl ring in the target compound is analogous to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide (). Both substituents at the ortho position may sterically hinder rotation, stabilizing conformations critical for receptor binding .

Benzoxazole vs. Benzothiazole Cores

  • Hydrophobic Domains: Benzoxazole (as in the target compound) and benzothiazole (e.g., 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide from ) both provide hydrophobic scaffolds.

Structural Analogues with Similar Pharmacophores

Compound Name Key Structural Features Biological Activity (if reported) Reference ID
Target Compound 4-Bromophenoxy, 6-methylbenzoxazole, acetamide Not explicitly reported -
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide Trifluoromethyl, quinazoline, acetamide Not reported; structural analog
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Benzothiazole, nitrophenyl, thiadiazole Anticonvulsant (100% MES protection)
2-((4-Benzyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide Bromophenoxy, triazole, thioacetamide Not reported; synthetic intermediate

Biological Activity

The compound 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H16BrClN2O\text{C}_{19}\text{H}_{16}\text{BrClN}_2\text{O}

The synthesis typically involves the reaction of 4-bromophenol with chloroacetyl chloride followed by coupling with 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline. The resulting compound is characterized using spectroscopic techniques such as NMR and IR to confirm its structure.

Antimicrobial Activity

Research has demonstrated that derivatives of chloroacetamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs are effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, compounds featuring halogenated substituents on phenyl rings have shown enhanced lipophilicity, facilitating their ability to penetrate bacterial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity
N-(4-bromophenyl)-2-chloroacetamideStaphylococcus aureus (MRSA)Effective
N-(3-bromophenyl)-2-chloroacetamideEscherichia coliModerate
N-(4-chlorophenyl)-2-chloroacetamideCandida albicansEffective

These findings suggest that the presence of bromine and chlorine enhances the biological activity against specific pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that similar derivatives can inhibit the growth of estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanism is believed to involve the disruption of cellular signaling pathways essential for cancer cell proliferation.

Case Study: Anticancer Screening
A study conducted on synthesized chloroacetamide derivatives showed promising results against MCF7 cells. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt peptidoglycan synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to key biological targets involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

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